molecular formula C14H20Cl2FN4O4P B15182889 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(2-fluorophenyl)-N-hydroxy-, P-oxide CAS No. 97139-33-8

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(2-fluorophenyl)-N-hydroxy-, P-oxide

Cat. No.: B15182889
CAS No.: 97139-33-8
M. Wt: 429.2 g/mol
InChI Key: IJKDIAPVRQIDPM-UHFFFAOYSA-N
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Description

“Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(2-fluorophenyl)-N-hydroxy-, P-oxide” is a complex organic compound that features a urea backbone with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the urea backbone, followed by the introduction of the bis(2-chloroethyl)amino group, the tetrahydro-2H-1,3,2-oxazaphosphorin ring, and finally the fluorophenyl and hydroxy groups. Each step requires specific reagents and conditions, such as:

    Step 1: Formation of the urea backbone using phosgene and ammonia.

    Step 2: Introduction of the bis(2-chloroethyl)amino group through a nucleophilic substitution reaction.

    Step 3: Cyclization to form the tetrahydro-2H-1,3,2-oxazaphosphorin ring using appropriate cyclizing agents.

    Step 4: Attachment of the fluorophenyl group via a Friedel-Crafts acylation.

    Step 5: Hydroxylation to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The P-oxide group can be further oxidized under strong oxidizing conditions.

    Reduction: The bis(2-chloroethyl)amino group can be reduced to form secondary amines.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield higher oxides, while reduction could yield secondary amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a tool for studying biochemical pathways.

    Medicine: As a potential chemotherapeutic agent due to its structural similarity to known drugs.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In the context of medicinal chemistry, it could act by:

    Molecular Targets: Binding to DNA or proteins, disrupting their function.

    Pathways Involved: Inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: A chemotherapeutic agent with a similar oxazaphosphorin ring.

    Ifosfamide: Another chemotherapeutic agent with structural similarities.

    Melphalan: A nitrogen mustard alkylating agent.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which could confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

CAS No.

97139-33-8

Molecular Formula

C14H20Cl2FN4O4P

Molecular Weight

429.2 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(2-fluorophenyl)-1-hydroxyurea

InChI

InChI=1S/C14H20Cl2FN4O4P/c15-6-8-20(9-7-16)26(24)19-13(5-10-25-26)21(23)14(22)18-12-4-2-1-3-11(12)17/h1-4,13,23H,5-10H2,(H,18,22)(H,19,24)

InChI Key

IJKDIAPVRQIDPM-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(NC1N(C(=O)NC2=CC=CC=C2F)O)N(CCCl)CCCl

Origin of Product

United States

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